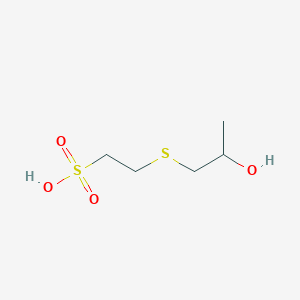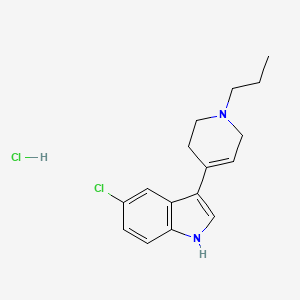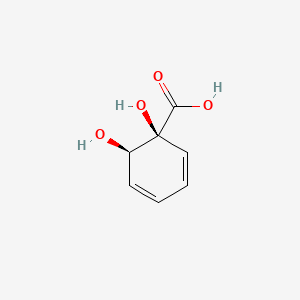![molecular formula C25H27NO2 B1228756 N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide](/img/structure/B1228756.png)
N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide is a member of naphthols.
Applications De Recherche Scientifique
Chemistry and Pharmacology Review Naphthalene and its derivatives, such as N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide, have been extensively studied due to their rich chemistry and diverse pharmacological properties. A comprehensive review was conducted to consolidate chemical and pharmacological data on naphthoquinones like 7-Methyljuglone (7-MJ), which is chemically related to N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide. This review highlights the compound's potential pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The chemical synthesis and hemi-synthesis of these compounds have been detailed, providing a foundation for future research and development in this area (Mbaveng & Kuete, 2014).
Naphthalimide-Based Medicinal Applications Naphthalimide compounds, which share a structural similarity with N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide, form a crucial class of nitrogen-containing aromatic heterocycles. Due to their large conjugated planar structure, these compounds can interact with various biological entities like DNA, enzymes, and receptors, showcasing a broad spectrum of potential medicinal applications. Notably, certain naphthalimide derivatives have entered clinical trials as anticancer agents. Additionally, their role in medicinal chemistry extends to being artificial ion receptors, fluorescent probes, cell imaging agents, and more. The systematic review encapsulates the current research and development in this field, including rational design strategies, structure-activity relationships, and action mechanisms (Gong et al., 2016).
Synthesis and Applications of Naphthalene Derivatives The synthesis routes and applications of naphthalene derivatives, closely related to N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide, have been reviewed. Various synthesis methods, including alkaline fusion and photocatalytic oxidation, have been explored. The resultant compounds have found applications in diverse fields due to their unique chemical properties (You-lan, 2005).
Propriétés
Nom du produit |
N-[(2-hydroxy-1-naphthalenyl)-(4-methylphenyl)methyl]cyclohexanecarboxamide |
|---|---|
Formule moléculaire |
C25H27NO2 |
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-[(2-hydroxynaphthalen-1-yl)-(4-methylphenyl)methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H27NO2/c1-17-11-13-19(14-12-17)24(26-25(28)20-8-3-2-4-9-20)23-21-10-6-5-7-18(21)15-16-22(23)27/h5-7,10-16,20,24,27H,2-4,8-9H2,1H3,(H,26,28) |
Clé InChI |
AOJYUCODXLAKOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4CCCCC4 |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4CCCCC4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)




![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanyl-propyl]amino]-2-phenyl-benzoyl]amino]-4-methyl-pentanoate](/img/structure/B1228691.png)



